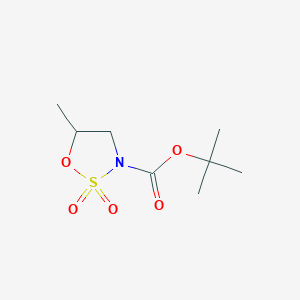
3-Bromo-2-fluoro-6-méthoxypyridine
Vue d'ensemble
Description
3-Bromo-2-fluoro-6-methoxypyridine is a chemical compound with the molecular formula C6H5BrFNO . It has an average mass of 206.012 Da and a monoisotopic mass of 204.953842 Da .
Molecular Structure Analysis
The InChI code for 3-Bromo-2-fluoro-6-methoxypyridine is 1S/C6H5BrFNO/c1-10-5-3-2-4(7)6(8)9-5/h2-3H,1H3 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical and Chemical Properties Analysis
3-Bromo-2-fluoro-6-methoxypyridine has a density of 1.6±0.1 g/cm3, a boiling point of 192.2±35.0 °C at 760 mmHg, and a vapor pressure of 0.7±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 41.1±3.0 kJ/mol and a flash point of 70.0±25.9 °C .Applications De Recherche Scientifique
Synthèse des pyridines fluorées
Les pyridines fluorées sont importantes dans divers domaines en raison de leurs propriétés physiques, chimiques et biologiques uniques. La présence d'atomes de fluor dans ces composés conduit souvent à une basicité réduite et à une réactivité plus faible par rapport à leurs analogues chlorés et bromés3-Bromo-2-fluoro-6-méthoxypyridine peut servir de précurseur dans la synthèse des fluoropyridines, qui sont utilisées dans le développement de produits pharmaceutiques et agrochimiques .
Radiopharmaceutiques
Le composé peut être utilisé pour synthétiser des pyridines substituées par du 18F, qui présentent un intérêt particulier en tant qu'agents d'imagerie potentiels. Ces agents peuvent être utilisés dans les examens de tomographie par émission de positons (TEP) pour le diagnostic du cancer et pour suivre la progression des maladies neurologiques .
Chimie agricole
Dans la recherche de nouveaux produits agricoles aux propriétés améliorées, l'introduction d'atomes de fluor dans les structures principales est une modification couranteThis compound pourrait être utilisé pour synthétiser des composés avec des substituants contenant du fluor, qui ont été commercialisés comme ingrédients actifs dans des produits agricoles .
Synthèse d'herbicides et d'insecticides
Ce composé a été utilisé comme matière première pour la synthèse de certains herbicides et insecticides. Les groupes bromo et fluoro dans le cycle pyridine peuvent être essentiels pour l'activité biologique de ces agrochimiques .
Bloc de construction de synthèse organique
This compound: est un bloc de construction polyvalent en synthèse organique. Il peut être utilisé pour introduire une fraction pyridine dans des molécules plus grandes et plus complexes, ce qui est une exigence courante dans la synthèse de divers composés organiques .
Recherche pharmaceutique
En raison de ses caractéristiques structurales, This compound peut être utilisé dans la synthèse de composés pharmaceutiques. Les groupes attracteurs d'électrons sur le cycle pyridine peuvent influencer les propriétés pharmacocinétiques et pharmacodynamiques des médicaments résultants .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 3-Bromo-2-fluoro-6-methoxypyridine is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .
Result of Action
The result of the action of 3-Bromo-2-fluoro-6-methoxypyridine is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of complex organic compounds, contributing to various areas of organic chemistry .
Analyse Biochimique
Biochemical Properties
3-Bromo-2-fluoro-6-methoxypyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound can act as a substrate or inhibitor for certain enzymes, influencing their activity. For instance, it may interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body. The nature of these interactions can vary, with 3-Bromo-2-fluoro-6-methoxypyridine potentially binding to the active site of the enzyme, thereby inhibiting its activity or altering its substrate specificity .
Cellular Effects
The effects of 3-Bromo-2-fluoro-6-methoxypyridine on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling proteins such as kinases and phosphatases, leading to changes in downstream signaling events. Additionally, 3-Bromo-2-fluoro-6-methoxypyridine can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, 3-Bromo-2-fluoro-6-methoxypyridine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, influencing their function. For instance, this compound may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, 3-Bromo-2-fluoro-6-methoxypyridine can modulate gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-2-fluoro-6-methoxypyridine can change over time. This compound’s stability and degradation are important factors to consider. It may degrade over time, leading to a decrease in its activity. Long-term studies have shown that 3-Bromo-2-fluoro-6-methoxypyridine can have sustained effects on cellular function, with potential implications for its use in biochemical research .
Dosage Effects in Animal Models
The effects of 3-Bromo-2-fluoro-6-methoxypyridine vary with different dosages in animal models. At low doses, this compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of 3-Bromo-2-fluoro-6-methoxypyridine can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
3-Bromo-2-fluoro-6-methoxypyridine is involved in various metabolic pathways. It can interact with enzymes such as cytochrome P450, influencing the metabolism of other compounds. This compound may also affect metabolic flux, altering the levels of metabolites in the cell. Understanding the metabolic pathways involving 3-Bromo-2-fluoro-6-methoxypyridine is crucial for elucidating its biochemical effects .
Transport and Distribution
The transport and distribution of 3-Bromo-2-fluoro-6-methoxypyridine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of 3-Bromo-2-fluoro-6-methoxypyridine can influence its activity and function within the cell .
Subcellular Localization
3-Bromo-2-fluoro-6-methoxypyridine exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to certain compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Understanding the subcellular localization of 3-Bromo-2-fluoro-6-methoxypyridine is essential for elucidating its molecular mechanisms .
Propriétés
IUPAC Name |
3-bromo-2-fluoro-6-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c1-10-5-3-2-4(7)6(8)9-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTONQLSSAOFRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227599-27-0 | |
| Record name | 3-bromo-2-fluoro-6-methoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(5S)-5-[(Benzylamino)methyl]-2-pyrrolidinone hydrochloride](/img/structure/B1379650.png)



![2-Amino-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B1379655.png)



![N-[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine hydrochloride](/img/structure/B1379661.png)
![Tert-butyl 3-[(2-cyanopyridin-4-yl)oxy]pyrrolidine-1-carboxylate](/img/structure/B1379666.png)
